molecular formula C18H17N3O3S B2536780 N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide CAS No. 851987-34-3

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide

Cat. No.: B2536780
CAS No.: 851987-34-3
M. Wt: 355.41
InChI Key: OEGTXHARWNZXJH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzothiazole and benzodioxine rings, as well as the carbohydrazide group. The benzothiazole ring is a six-membered ring with one sulfur and one nitrogen atom . The benzodioxine ring is a seven-membered ring with two oxygen atoms. The carbohydrazide group contains a carbon-nitrogen double bond with two nitrogen-hydrogen bonds.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole and benzodioxine rings could contribute to its stability and solubility. The carbohydrazide group could influence its reactivity .

Scientific Research Applications

Insecticidal Activity

Research has shown that derivatives of N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide exhibit significant insecticidal activities. For instance, analogues with benzodioxole and benzodioxane structures have demonstrated high insecticidal activities, surpassing that of commercial insecticides like tebufenozide, against common pests such as the cutworm (Spodoptera litura F) (Sawada et al., 2003).

Antimicrobial Properties

Compounds related to this compound have been studied for their antimicrobial properties. A series of analogues were synthesized and evaluated for their anti-bacterial and anti-fungal activities, revealing moderate to significant effectiveness against various pathogens. The lipophilicity of these compounds, particularly the N-methyl analogues, was found to be a contributing factor to their higher anti-bacterial activities (Ahmad et al., 2011).

Antioxidant and Antibacterial Activities

Another study focused on the synthesis of N'-arylmethylidene derivatives featuring a benzothiazole core, demonstrating potential antioxidant and antibacterial properties. The process involved ring expansion, N-methylation, and ultrasonic irradiation, leading to compounds with promising activities. This highlights the versatility of the benzothiazole structure in producing compounds with significant biological activities (Ahmad et al., 2010).

Corrosion Inhibition

Benzothiazole derivatives, including those related to the compound , have been evaluated for their potential as corrosion inhibitors for carbon steel in acidic solutions. The studies suggest that these compounds can offer extra stability and higher inhibition efficiencies, outperforming previous benzothiazole family inhibitors. This application demonstrates the chemical utility of benzothiazole derivatives beyond biological activities (Hu et al., 2016).

Properties

IUPAC Name

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-10-7-11(2)16-15(8-10)25-18(19-16)21-20-17(22)12-3-4-13-14(9-12)24-6-5-23-13/h3-4,7-9H,5-6H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGTXHARWNZXJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=CC4=C(C=C3)OCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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